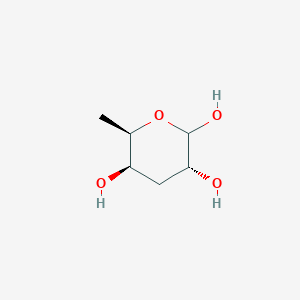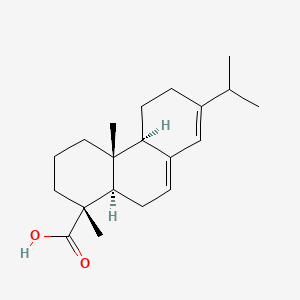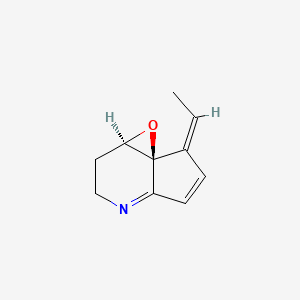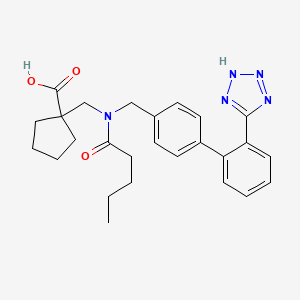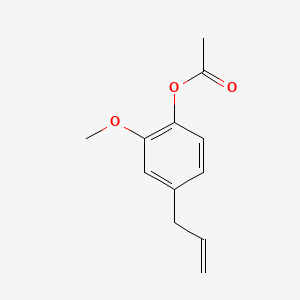
丁香油酚乙酸酯
概述
描述
丁香油酸乙酯,也称为4-烯丙基-2-甲氧基苯基乙酸酯,是一种从丁香酚衍生而来的苯丙烷类化合物。它是一种淡黄色液体,具有轻微的果香,类似丁香的气味。 丁香油酸乙酯通常存在于丁香油中,以其调味、抗氧化和抗菌特性而闻名 .
科学研究应用
Eugenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Utilized as a flavoring agent in food and cosmetics, as well as an additive in biofuels.
作用机制
丁香油酸乙酯通过多种机制发挥作用:
抗菌作用: 它破坏微生物的细胞膜,导致细胞裂解。
抗氧化作用: 它清除自由基并抑制活性氧物质的生成。
抗炎作用: 它抑制促炎细胞因子和酶的产生。
镇痛作用: 它干扰动作电位传导,降低疼痛感.
类似化合物:
丁香酚: 丁香油酸乙酯的母体化合物,以其抗菌和镇痛特性而闻名。
异丁香酚: 丁香酚的结构异构体,具有相似的生物活性。
甲基丁香酚: 丁香酚的甲基化衍生物,具有增强的抗菌特性。
丁香油酸乙酯的独特性: 丁香油酸乙酯的独特之处在于它的乙酰基,它增强了它的稳定性并改变了它的生物活性。 这使其成为各种应用中宝贵的化合物,特别是在食品和制药行业 .
生化分析
Biochemical Properties
Eugenol acetate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of eugenol acetate is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Eugenol acetate can inhibit the activity of these enzymes, leading to altered metabolic pathways and potential drug interactions . Additionally, eugenol acetate has been shown to interact with antioxidant enzymes, such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .
Cellular Effects
Eugenol acetate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, eugenol acetate can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses . By inhibiting NF-κB activation, eugenol acetate can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, eugenol acetate has been reported to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . This compound also affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of eugenol acetate involves several key processes. At the molecular level, eugenol acetate can bind to specific receptors and enzymes, altering their activity and function. For example, eugenol acetate has been shown to bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity . This binding interaction can lead to the accumulation of certain metabolites and the inhibition of metabolic pathways. Additionally, eugenol acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins . This can result in changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eugenol acetate can change over time due to its stability, degradation, and long-term effects on cellular function. Eugenol acetate is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative stress . Over time, the degradation products of eugenol acetate can accumulate and potentially alter its biological activity. Long-term studies have shown that eugenol acetate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations when studying the biochemical properties of eugenol acetate.
Dosage Effects in Animal Models
The effects of eugenol acetate can vary with different dosages in animal models. At low doses, eugenol acetate has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, eugenol acetate can induce toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration. In some animal models, eugenol acetate has been reported to cause dose-dependent changes in behavior, body weight, and organ function . These dosage effects highlight the importance of careful dose selection in experimental studies involving eugenol acetate.
Metabolic Pathways
Eugenol acetate is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of eugenol acetate involves the acetylation of eugenol by acetyltransferase enzymes . Once formed, eugenol acetate can undergo further metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of eugenol acetate are complex and involve multiple enzymes and cofactors, highlighting the intricate nature of its biochemical interactions.
Transport and Distribution
The transport and distribution of eugenol acetate within cells and tissues are mediated by various transporters and binding proteins. Eugenol acetate can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, eugenol acetate can bind to intracellular proteins, such as albumin and glutathione S-transferases, which can influence its distribution and localization . The distribution of eugenol acetate within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution mechanisms play a crucial role in determining the bioavailability and biological activity of eugenol acetate.
Subcellular Localization
The subcellular localization of eugenol acetate can affect its activity and function. Eugenol acetate has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, eugenol acetate can interact with cytosolic enzymes and proteins, influencing their activity and function . In the nucleus, eugenol acetate can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, eugenol acetate can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation and reactive oxygen species production . The subcellular localization of eugenol acetate is an important determinant of its biochemical properties and biological effects.
准备方法
合成路线和反应条件: 丁香油酸乙酯通常通过丁香酚的乙酰化合成。反应涉及使用乙酸酐作为乙酰化剂,并且通常由脂酶在液体配方中催化。反应在 55°C 的优化温度下进行,乙酸酐与丁香酚的摩尔比为 1:1。 在这些条件下,可在 2 小时内实现 91.80% 的高转化率 .
工业生产方法: 在工业环境中,丁香油酸乙酯通过使用蒸汽蒸馏或溶剂萃取方法从丁香油中提取丁香酚来生产。然后,提取的丁香酚使用乙酸酐进行乙酰化。 该工艺经过优化,以确保最终产品的产率高且纯度高 .
化学反应分析
反应类型: 丁香油酸乙酯会经历各种化学反应,包括:
氧化: 丁香油酸乙酯可以氧化形成丁香醌。
还原: 它可以还原形成丁香酚。
取代: 丁香油酸乙酯可以进行亲核取代反应,其中乙酸酯基团被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中通常使用氢氧根离子或胺类等亲核试剂。
主要形成的产物:
氧化: 丁香醌
还原: 丁香酚
取代: 各种取代的丁香酚衍生物.
4. 科研应用
丁香油酸乙酯在科学研究中具有广泛的应用,包括:
化学: 用作合成各种生物活性化合物的先驱。
生物学: 研究其抗菌和抗氧化特性。
医学: 研究其潜在的抗癌、抗炎和镇痛作用。
相似化合物的比较
Eugenol: The parent compound of eugenyl acetate, known for its antimicrobial and analgesic properties.
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial properties.
Uniqueness of Eugenyl Acetate: Eugenyl acetate is unique due to its acetyl group, which enhances its stability and modifies its biological activity. This makes it a valuable compound in various applications, particularly in the food and pharmaceutical industries .
属性
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCDQYPEOIRVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052624 | |
| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-28-7 | |
| Record name | Eugenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyleugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eugenol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUGENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9OSB376X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 - 31 °C | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of eugenyl acetate?
A1: Eugenyl acetate has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.
Q2: What spectroscopic data is available for the structural characterization of eugenyl acetate?
A2: Researchers commonly employ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and gas chromatography-mass spectrometry (GC-MS) for the structural characterization of eugenyl acetate. [, , ]
Q3: How does the structure of eugenyl acetate compare to eugenol?
A3: Eugenyl acetate is the acetate ester derivative of eugenol. Structurally, it differs from eugenol by the presence of an acetyl group (CH3CO-) attached to the phenolic hydroxyl group of eugenol. [, ]
Q4: What are the primary biological activities of eugenyl acetate?
A4: Eugenyl acetate exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. [, , , , ]
Q5: How does the antibacterial activity of eugenyl acetate compare to eugenol?
A5: Studies show that both eugenyl acetate and eugenol exhibit antibacterial activity, with some variations in potency against different bacterial strains. For instance, one study found eugenyl acetate to have a larger inhibition zone against Listeria monocytogenes compared to other tested bacteria. [, ] Additionally, research suggests that eugenol might have stronger antibacterial activity against certain strains like Staphylococcus aureus and Pseudomonas aeruginosa. []
Q6: What is the potential of eugenyl acetate as an insecticide?
A6: Research indicates that eugenyl acetate possesses acaricidal activity against storage mites (Tyrophagus putrescentiae) and dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus). [, ] Further studies are warranted to explore its potential as a viable insecticide.
Q7: What are the potential applications of eugenyl acetate in the pharmaceutical industry?
A7: Eugenyl acetate's diverse biological activities make it a promising candidate for pharmaceutical applications, particularly in developing antimicrobial and anti-inflammatory agents. [, , ]
Q8: How does the solubility of eugenyl acetate impact its bioavailability?
A8: Eugenyl acetate has limited water solubility, which can hinder its bioavailability. Researchers are exploring formulation strategies, such as incorporating polyethylene glycol (PEG), to improve its solubility and enhance its therapeutic potential. [, ]
Q9: Are there any known toxicity concerns associated with eugenyl acetate?
A9: While generally considered safe at low concentrations, eugenyl acetate can exhibit toxicity at higher doses. Research on Artemia salina suggests that eugenyl acetate might be more toxic than eugenol. [, ] Further toxicological studies are essential to determine its safety profile comprehensively.
Q10: How is eugenyl acetate typically synthesized?
A10: Eugenyl acetate is commonly synthesized through the esterification of eugenol with acetic anhydride. This reaction can be facilitated using various catalysts, including strong acids, enzymes, and heterogeneous catalysts. [, , ]
Q11: What are the advantages of using heterogeneous catalysts in eugenyl acetate synthesis?
A11: Heterogeneous catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. [, ]
Q12: What is the role of microwave radiation in the production of eugenyl acetate?
A12: Microwave radiation can be employed to accelerate the esterification reaction, leading to a faster and more efficient synthesis of eugenyl acetate. [, ] Studies demonstrate that microwave heating can significantly enhance the reaction rate compared to conventional heating methods. []
Q13: Can eugenyl acetate be produced through enzymatic esterification?
A13: Yes, enzymatic esterification using immobilized lipases, such as Novozym 435, offers a greener alternative for eugenyl acetate production. [, , ] This method often operates at milder reaction conditions and exhibits high selectivity.
Q14: What factors influence the yield and quality of eugenyl acetate during extraction from natural sources?
A14: Factors like geographical origin, plant part used (bud, leaf, or stem), and extraction method (e.g., hydrodistillation, steam distillation, supercritical fluid extraction) can significantly affect the yield and composition of clove essential oil, including its eugenyl acetate content. [, , ]
Q15: How does the grinding procedure impact the supercritical fluid extraction of eugenyl acetate from clove buds?
A15: Research suggests that the grinding procedure employed before supercritical fluid extraction significantly influences the extraction yield of eugenyl acetate and other volatile compounds from clove buds. [] Optimal grinding procedures can enhance the extraction efficiency and potentially improve the quality of the extract.
Q16: What are some promising areas for future research on eugenyl acetate?
A16: Future research on eugenyl acetate can focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
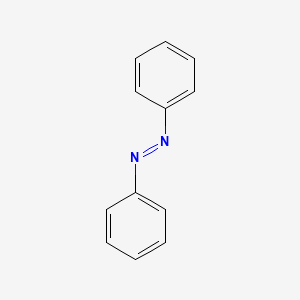
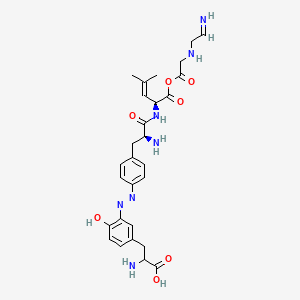
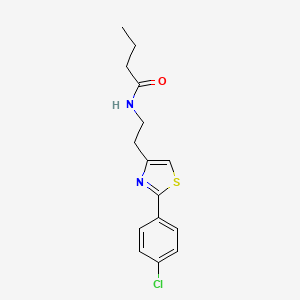
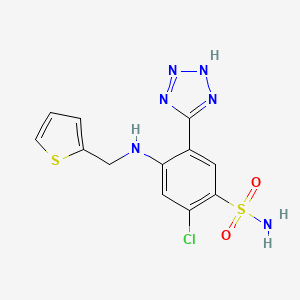
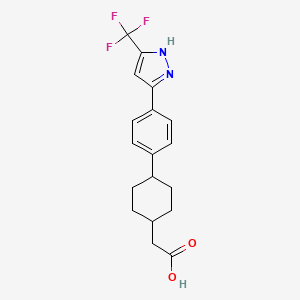
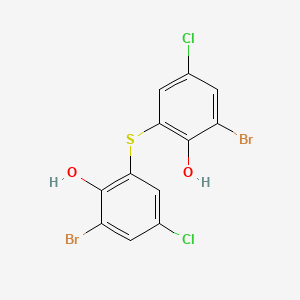
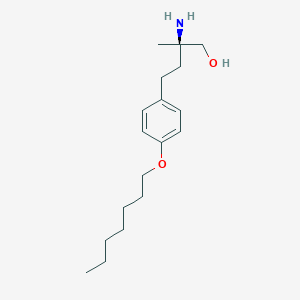

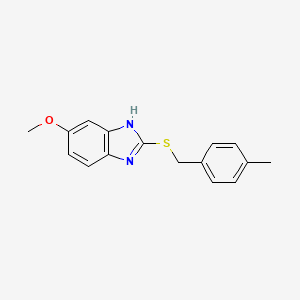
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
